5-Bromo-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family, characterized by its bicyclic structure that consists of a benzene ring fused to a five-membered nitrogen-containing ring. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design due to its anticancer, anti-inflammatory, and antimicrobial properties. The compound has garnered interest for its ability to interact with various biological targets, making it a subject of extensive research in organic synthesis and biological evaluation.
5-Bromo-1H-indazol-6-ol is classified as an indazole derivative, which is a type of heterocyclic aromatic compound. Its molecular formula is CHBrNO, with a molecular weight of 213.03 g/mol . The presence of both bromine and hydroxyl functional groups contributes to its unique chemical reactivity and biological activity.
The synthesis of 5-Bromo-1H-indazol-6-ol typically involves several key steps:
The reaction conditions can vary significantly depending on the specific reagents and catalysts used. For example, the cyclization step may require careful temperature control and inert atmosphere conditions to optimize yields.
The molecular structure of 5-Bromo-1H-indazol-6-ol features a bromine atom at the 5-position and a hydroxyl group at the 6-position of the indazole ring system. The structural representation can be described using SMILES notation: C1=CC2=C(N=N1)C(=C(C2=O)Br)N
.
Key structural data includes:
5-Bromo-1H-indazol-6-ol can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvent, and catalyst selection to achieve desired yields and selectivity.
The mechanism of action for 5-Bromo-1H-indazol-6-ol primarily involves its interaction with biological targets such as enzymes and receptors. Research indicates that compounds within the indazole class can modulate signaling pathways associated with cancer cell proliferation and inflammation.
The compound's action may involve:
5-Bromo-1H-indazol-6-ol is typically characterized by:
Key chemical properties include:
These properties influence its behavior in chemical reactions and biological assays.
5-Bromo-1H-indazol-6-ol has several significant applications in scientific research:
This compound exemplifies the potential of indazole derivatives in advancing drug discovery efforts across various therapeutic areas.
5-Bromo-1H-indazol-6-ol is a halogen-substituted indazole derivative with the molecular formula C₇H₅BrN₂O and a molecular weight of 213.03 g/mol. Its systematic IUPAC name reflects the positioning of key substituents: a bromine atom at the 5-position and a hydroxyl group at the 6-position of the 1H-indazole scaffold. This compound belongs to the indazole family of heterocyclic aromatic compounds, characterized by a fused benzene and pyrazole ring. The hydroxyl group adjacent to the bromine atom creates a unique electronic environment, enabling distinct reactivity patterns [3] [6].
Table 1: Chemical Identifiers of 5-Bromo-1H-indazol-6-ol
Identifier Type | Value |
---|---|
Systematic Name | 5-Bromo-1H-indazol-6-ol |
CAS Registry Number | 1227270-50-9 |
Molecular Formula | C₇H₅BrN₂O |
SMILES | C1=C2C=NNC2=CC(=C1Br)O |
InChIKey | SAMGFFSJTFRHJM-UHFFFAOYSA-N |
Other Names | 5-Bromo-6-hydroxyindazole; 6-Hydroxy-5-bromo-1H-indazole |
The structural representation of 5-Bromo-1H-indazol-6-ol features a planar tricyclic system with potential for tautomerism between the 1H- and 2H-indazole forms. However, nuclear magnetic resonance (NMR) studies confirm the 1H-tautomer as the predominant species in solution. The bromine atom significantly influences electron distribution, while the phenolic hydroxyl group enables hydrogen bonding and deprotonation under basic conditions [3] [6].
The emergence of 5-Bromo-1H-indazol-6-ol reflects broader advances in heterocyclic chemistry during the early 21st century. While simple indazole derivatives were first synthesized in the late 19th century, functionalized variants like 5-Bromo-1H-indazol-6-ol gained prominence more recently in pharmaceutical research. This compound specifically entered chemical catalogs around the 2010s, with its CAS registry (1227270-50-9) formalized during this period [2].
This molecule represents a strategic evolution in heterocyclic building blocks, emerging alongside growing recognition of indazoles' significance in medicinal chemistry. Indazoles gained prominence as bioisosteres for indoles and purines, offering enhanced metabolic stability and distinct hydrogen-bonding capabilities. The specific introduction of bromine at the 5-position with a hydroxyl group at the 6-position created a versatile intermediate for pharmaceutical synthesis, particularly in kinase inhibitor development [6] . Its commercial availability through specialty chemical suppliers like JW PharmLab marked its establishment as a research compound, though no single publication claims its "discovery" as it evolved from systematic exploration of indazole chemistry [2].
5-Bromo-1H-indazol-6-ol serves as a polyfunctional intermediate in synthetic organic chemistry, valued for its orthogonal reactivity sites that enable sequential modifications. The bromine substituent facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Buchwald-Hartwig reactions), allowing introduction of aryl, vinyl, or alkyl groups. Simultaneously, the phenolic hydroxyl group can undergo O-alkylation, acylation, or serve as a directing group for regioselective metalation [5] [6].
This compound's significance as a building block is evidenced by its commercial availability from multiple specialty chemical suppliers (e.g., JW PharmLab, American Elements) with purity specifications suitable for pharmaceutical research. Suppliers typically offer it for research and development purposes, particularly in the synthesis of kinase inhibitors and other biologically active molecules where the indazole scaffold demonstrates therapeutic relevance [2] [5]. The bromine atom serves as a synthetic handle for further functionalization, while the hydroxyl group provides a site for prodrug derivatization or hydrogen bonding in target interactions.
Table 2: Building Block Applications of 5-Bromo-1H-indazol-6-ol
Application Category | Specific Uses | Supplier Examples | Specifications |
---|---|---|---|
Pharmaceutical Synthesis | Kinase inhibitor precursors; Fused heterocycle construction | JW PharmLab; American Elements | >95% purity; supplied in milligram to kilogram quantities |
Organometallic Chemistry | Suzuki-Miyaura coupling; Buchwald-Hartwig amination | Not specified | Requires controlled atmosphere packaging (Argon) |
Materials Science | Ligand design for metal complexes; Specialty polymer monomers | BLD Pharmatech | Research quantities; Cold-chain transportation available |
The molecule's utility is enhanced by its stability under standard laboratory conditions, though suppliers recommend storage under inert atmosphere at room temperature to prevent oxidative degradation. Its dual functionality enables convergent synthesis approaches, where the bromine and hydroxyl groups can be selectively modified in a stepwise manner to create diverse molecular architectures [4] [5]. Current research applications focus heavily on its incorporation into candidate drug molecules, particularly those targeting oncological pathways where indazole derivatives have shown significant promise .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: